molecular formula C14H17N5 B8473258 1H-Imidazo[4,5-c]quinoline-2,4-diamine, 1-(2-methylpropyl)- CAS No. 879000-60-9

1H-Imidazo[4,5-c]quinoline-2,4-diamine, 1-(2-methylpropyl)-

Cat. No. B8473258
M. Wt: 255.32 g/mol
InChI Key: AUDCAUGPLUJVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143270B2

Procedure details

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-amine hydrobromide (8.61 g) and ammonia (131 mL of a 7 N solution in methanol) were added to a high-pressure vessel, which was sealed and heated overnight in an oven at 150° C. The resulting solution was concentrated under reduced pressure to provide 7 g of crude product. A portion of the product was purified by flash chromatography on silica gel (eluting with 3-4% methanol in dichloromethane with 1% ammonium hydroxide added.) The isolated product was washed with methanol, purified again by flash chromatography using the same conditions, and dried under high vacuum to provide 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2,4-diamine as a gray, crystalline solid, mp >250° C. Anal. calcd. for C14H17N5: C, 65.68; H, 6.71; N, 27.43. Found: C, 65.69; H, 6.79; N, 27.42.
Name
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-amine hydrobromide
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Cl[C:3]1[C:12]2[N:13]=[C:14]([NH2:20])[N:15]([CH2:16][CH:17]([CH3:19])[CH3:18])[C:11]=2[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=1.[NH3:21]>CO>[CH3:18][CH:17]([CH3:19])[CH2:16][N:15]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[C:3]([NH2:21])[C:12]=2[N:13]=[C:14]1[NH2:20] |f:0.1|

Inputs

Step One
Name
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-amine hydrobromide
Quantity
8.61 g
Type
reactant
Smiles
Br.ClC1=NC=2C=CC=CC2C2=C1N=C(N2CC(C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide 7 g of crude product
CUSTOM
Type
CUSTOM
Details
A portion of the product was purified by flash chromatography on silica gel (eluting with 3-4% methanol in dichloromethane with 1% ammonium hydroxide added.) The isolated product
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
purified again by flash chromatography
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(CN1C(=NC=2C(=NC=3C=CC=CC3C21)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.